5,6-Dihydro Uracil-13C,15N2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

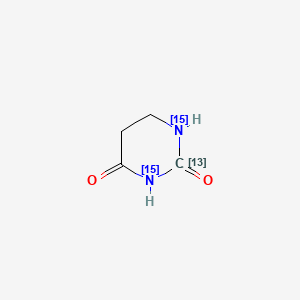

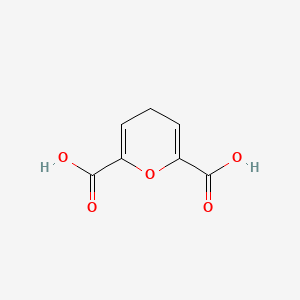

5,6-Dihydro Uracil-13C,15N2 is a synthetic compound that is a derivative of uracil . It is a stable isotope of carbon and nitrogen and is widely used in research laboratories for various experiments . It is functionally related to uracil and acts as an intermediate in the catabolism of uracil .

Molecular Structure Analysis

The molecular formula of 5,6-Dihydro Uracil-13C,15N2 is C313CH615N2O2 . It is a derivative of uracil, a pyrimidine base and a fundamental component of RNA .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Dihydro Uracil-13C,15N2 include a molecular weight of 117.08 . It is a neat product format .Applications De Recherche Scientifique

Weak Hydrogen Bonding and NMR Chemical Shifts

Studies have investigated the weak hydrogen bonding in uracil derivatives and their impact on NMR chemical shifts. A combined computational and experimental investigation into the NMR chemical shifts in the solid state of uracil and related compounds reveals insights into weak hydrogen bonding and its effects on 1H, 13C, and 15N chemical shifts. The synthesis of derivatives, including 5,6-dihydrouracil, with specific isotopic labeling (13C, 15N) facilitates these studies, highlighting the importance of weak hydrogen bonds in molecular structure and interactions (Uldry et al., 2008).

Solvation and Structural Studies

Research on the solvation of uracil and its derivatives by DMSO, supported by 1H NMR and 13C NMR studies, provides insights into the molecular structures and dynamics of these compounds in solution. Specifically, studies on 5,6-dihydrouracil and its derivatives highlight the role of hydrogen bonding in solute-solvent interactions and the equilibrium between free molecules and solvates in solution (Kubica et al., 2017).

Vibrational Spectroscopy and Molecular Structure

Vibrational spectroscopy studies, utilizing FT-IR and FT-Raman techniques, have been conducted to investigate the molecular vibrations of uracil derivatives, including 5,6-diamino uracil and 5,6-dihydro-5-methyl uracil. These studies provide detailed information on the vibrational modes and molecular structure, aided by density functional theory (DFT) calculations (Krishnakumar & Ramasamy, 2007).

Synthesis and Labeling Studies

Research on the synthesis of derivatives of uracil, such as 6-amino-uracil labeled with 14C, is crucial for metabolic and pharmacokinetic studies. These studies involve the development of synthetic routes for labeled compounds, which are essential for tracing biological pathways and drug metabolism (Elbert et al., 2016).

Magnetic Resonance Spectroscopy and Structural Analysis

The use of TEDOR spectral sidebands in solid-state NMR spectroscopy provides orientational information for studying the structure of nucleosides, including uracil derivatives. Such techniques allow for the characterization of chemical shift tensor orientation in the molecular frame, offering insights into the molecular structure and dynamics (Leppert et al., 2001).

Mécanisme D'action

Target of Action

The primary targets of 5,6-Dihydro Uracil-13C,15N2, also known as (213C,1,3-15N2)1,3-Diazinane-2,4-dione, are believed to be specific proteins and enzymes . These biomolecules play crucial roles in various biological processes, including cellular metabolism, signal transduction, and gene expression.

Mode of Action

The compound interacts with its targets, inducing structural and functional changes in these biomolecules . Additionally, it may engage with DNA and RNA, leading to alterations in gene expression . The exact mode of action remains incompletely understood .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential to interact with various proteins, enzymes, and nucleic acids. These effects could include changes in cellular metabolism, alterations in signal transduction pathways, and modifications of gene expression patterns .

Propriétés

IUPAC Name |

(213C,1,3-15N2)1,3-diazinane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)/i4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVLITBTBDPEFK-VMGGCIAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[15NH][13C](=O)[15NH]C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![D-[4-13C]Threose](/img/structure/B584011.png)

![[2'-13C]thymidine](/img/structure/B584012.png)

![3-[(S)-1-(Methoxycarbonyl)ethyl]carbazic acid tert-butyl ester](/img/structure/B584015.png)

![[3'-13C]Thymidine](/img/structure/B584016.png)

![[1',2',3',4',5'-13C5]thymidine](/img/structure/B584018.png)

![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)

![1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone-d8](/img/no-structure.png)

![Tri-O-acetyl-D-[1-13C]galactal](/img/structure/B584026.png)

![Tri-O-acetyl-D-[2-13C]galactal](/img/structure/B584027.png)